![molecular formula C23H30O3 B13859868 (13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B13859868.png)
(13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal is a synthetic steroidal compound. It is an intermediate in the synthesis of various steroidal drugs, including Gestrinone, which is known for its antiestrogenic and antiprogestogenic properties . This compound is characterized by its complex structure, which includes multiple rings and functional groups, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal involves several steps. One common method includes the protection of the ketone group using ethylene glycol to form the ketal. This is typically achieved through a transketalation reaction, where the ketone reacts with ethylene glycol in the presence of an acid catalyst . The reaction conditions often involve refluxing the mixture to drive the equilibrium towards the formation of the ketal.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity. The use of large-scale reactors and continuous flow processes can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce double bonds. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups. This can be achieved using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of steroidal drugs and other complex organic molecules.
Biology: The compound is used in studies related to hormone regulation and receptor interactions.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal involves its interaction with hormone receptors. As an intermediate in the synthesis of steroidal drugs, it contributes to the modulation of estrogen and progesterone receptors. The molecular targets include the estrogen receptor (ER) and progesterone receptor (PR), where it can act as an antagonist, blocking the effects of natural hormones .
Comparaison Avec Des Composés Similaires
17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal can be compared with other similar compounds, such as:
Estra-5(10),9(11)-diene-3,17-dione cyclic 3-(1,2-ethanediyl acetal): This compound shares a similar structure but lacks the ethynyl and hydroxy groups.
(17Beta)-17-Hydroxy-17-methyl-estra-5(10),9(11)-dien-3-one Cyclic 1,2-Ethanediyl Acetal: This compound is another close analog, differing mainly in the position and type of functional groups.
The uniqueness of 17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal lies in its specific functional groups, which confer distinct chemical properties and biological activities.
Propriétés
Formule moléculaire |
C23H30O3 |
|---|---|
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
(13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol |
InChI |
InChI=1S/C23H30O3/c1-3-21-10-7-18-17-8-12-23(25-13-14-26-23)15-16(17)5-6-19(18)20(21)9-11-22(21,24)4-2/h2,7,19-20,24H,3,5-6,8-15H2,1H3/t19?,20-,21-,22-/m0/s1 |
Clé InChI |
JVAXHHMFOCPTOZ-JTGDWONASA-N |
SMILES isomérique |
CC[C@]12CC=C3C([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCC5(C4)OCCO5 |
SMILES canonique |
CCC12CC=C3C(C1CCC2(C#C)O)CCC4=C3CCC5(C4)OCCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


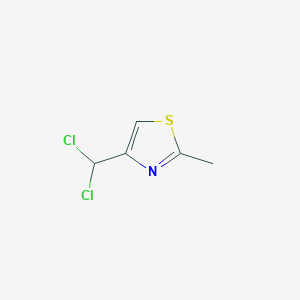
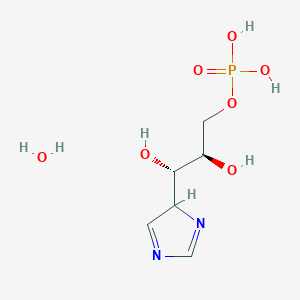
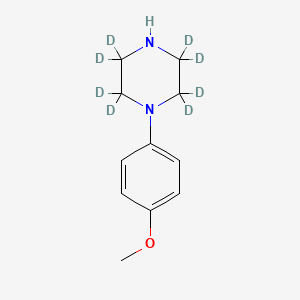
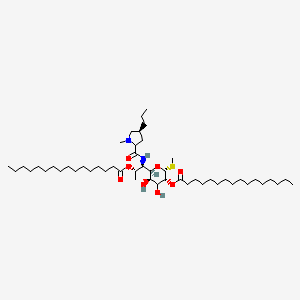

![3-fluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide](/img/structure/B13859819.png)
![N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13859840.png)
![2,6-Dichloro-4-[4-[4-(ethoxymethoxy)phenyl]sulfonylphenoxy]phenol](/img/structure/B13859844.png)


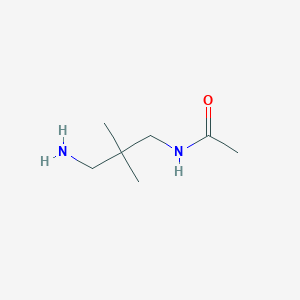
![N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B13859860.png)
![2,4-Dihydro-2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-4[4-(1-piperazinyl)phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B13859862.png)

